

# Application Notes and Protocols: (S)-THK5351 in Competition Binding Studies

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## Compound of Interest

Compound Name: THK5351 (*R* enantiomer)

Cat. No.: B2779874

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## Introduction

(S)-THK5351, a derivative of the arylquinoline class, was initially developed as a promising radioligand for the in vivo imaging of tau pathology in neurodegenerative diseases such as Alzheimer's disease (AD) using Positron Emission Tomography (PET). Its utility in competition binding studies is significant for characterizing the binding properties of novel tau imaging agents and understanding its own binding profile. However, a critical aspect of (S)-THK5351's binding characteristics is its notable affinity for monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism and upregulated in reactive astrogliosis. This off-target binding has been a major focus of competition binding studies, aiming to differentiate between tau-specific and MAO-B-related signals.

These application notes provide a detailed overview of the use of the (S)-enantiomer of THK5351 in competition binding assays, including its binding affinities, protocols for in vitro experiments, and the logical framework for interpreting results, particularly in the context of its dual binding to tau aggregates and MAO-B. It is important to note that the literature predominantly refers to THK5351 as the S-enantiomer, which was designed to have more favorable kinetics than its racemic precursor.

## Data Presentation

**Table 1: Binding Affinities (Kd) of (S)-THK5351 to Tau and MAO-B**

Ligand	Target	Brain Region/Preparation	Kd (nM)	Bmax (pmol/g tissue)	Reference
[ <sup>18</sup> F]THK-5351	Tau Aggregates	Alzheimer's Disease Hippocampal Homogenates	2.9	368.3	[1]
[ <sup>3</sup> H]THK-5351	Tau (Site 1)	Alzheimer's Disease Brain Homogenates	5.6	76	[2][3]
[ <sup>3</sup> H]THK-5351	Tau (Site 2)	Alzheimer's Disease Brain Homogenates	1	40	[2][3]
[ <sup>18</sup> F]THK-5351	MAO-B	Recombinant MAO-B Microsomes	37 ± 1.8	49 ± 6.3	[4]

**Table 2: Inhibition Constants (Ki) of (S)-THK5351 and Competitors in Competition Binding Assays**

Radioligand	Competitor	Brain Region	Ki (nM)	Reference
[ <sup>3</sup> H]THK-5351	Unlabeled THK5351 (Site 1)	Hippocampus	0.0001	[2][3]
[ <sup>3</sup> H]THK-5351	Unlabeled THK5351 (Site 2)	Hippocampus	16	[2][3]
[ <sup>3</sup> H]THK-5351	Unlabeled THK5117 (Site 1)	Hippocampus	0.0003	[2][3]
[ <sup>3</sup> H]THK-5351	Unlabeled THK5117 (Site 2)	Hippocampus	20	[2][3]
[ <sup>3</sup> H]THK-5351	Unlabeled T807 (AV-1451) (Site 1)	Hippocampus	0.0002	[2][3]
[ <sup>3</sup> H]THK-5351	Unlabeled T807 (AV-1451) (Site 2)	Hippocampus	78	[2][3]

**Table 3: In Vivo Blocking of [<sup>18</sup>F]THK-5351 Signal by MAO-B Inhibitors**

MAO-B Inhibitor	Condition	Brain Region	% Reduction in SUV	Reference
Selegiline (10mg oral dose)	1 hour post-dose	Basal Ganglia	~50%	<a href="#">[5]</a>
Selegiline (10mg oral dose)	1 hour post-dose	Cortex	~36%	<a href="#">[5]</a>
Selegiline (5mg twice daily for 5 days)	Post-treatment	Basal Ganglia	~85%	<a href="#">[5]</a>
Selegiline (5mg twice daily for 5 days)	Post-treatment	Cortical Regions	60-75%	<a href="#">[5]</a>
Rasagiline (1mg daily for 10 days)	Post-treatment (PSP patients)	Regional SUV	69-89%	<a href="#">[6]</a>
Rasagiline (1mg daily for 10 days)	Post-treatment (Cognitively Unimpaired)	Regional SUV	53-81%	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: In Vitro Competition Binding Assay using Brain Homogenates

This protocol is designed to determine the inhibition constant ( $K_i$ ) of a test compound against the binding of radiolabeled (S)-THK5351 to tau aggregates in human brain tissue homogenates.

Materials:

- Radiolabeled [ $^3\text{H}$ ]THK-5351 or [ $^{18}\text{F}$ ]THK-5351
- Unlabeled (S)-THK5351 (for self-competition)
- Test compounds (unlabeled)

- Postmortem human brain tissue homogenates from Alzheimer's disease patients (e.g., hippocampus or temporal cortex) and healthy controls.
- Binding buffer (e.g., Phosphate-Buffered Saline with 0.1% Bovine Serum Albumin)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter
- Filtration manifold

#### Procedure:

- Tissue Preparation: Homogenize frozen brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. The supernatant containing the membrane fraction is used for the assay. Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
- Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
  - Binding buffer
  - A fixed concentration of radiolabeled (S)-THK5351 (typically at or below its  $K_d$  for tau, e.g., 1.5 nM of [ $^3\text{H}$ ]THK-5351).[3]
  - Increasing concentrations of the unlabeled test compound (or unlabeled (S)-THK5351 for self-competition) spanning a wide range (e.g.,  $10^{-14}$  M to  $10^{-5}$  M).[3]
  - Brain homogenate (final protein concentration of ~0.5 mg/mL).
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[7]
- Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Total Binding: Radioactivity measured in the absence of any competitor.
  - Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites (e.g., 1  $\mu$ M of unlabeled PI2620 when using [ $^3$ H]PI2620, a similar principle applies for THK5351).  
[\[7\]](#)
  - Specific Binding: Total Binding - Non-specific Binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Fit the data using a non-linear regression model (e.g., one-site or two-site competition model) to determine the  $IC_{50}$  value (the concentration of the competitor that inhibits 50% of the specific binding).
  - Calculate the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant for the receptor.

## Protocol 2: In Vitro Autoradiography Competition Assay

This protocol allows for the visualization and quantification of the displacement of radiolabeled (S)-THK5351 from specific brain regions on tissue sections by a competitor. This is particularly useful for assessing off-target binding to structures like the basal ganglia, which are rich in MAO-B.

### Materials:

- Radiolabeled [ $^3$ H]THK-5351 or [ $^{18}$ F]THK-5351
- Unlabeled test compounds (e.g., unlabeled (S)-THK5351, MAO-B inhibitors like selegiline or deprenyl).  
[\[2\]](#)[\[3\]](#)

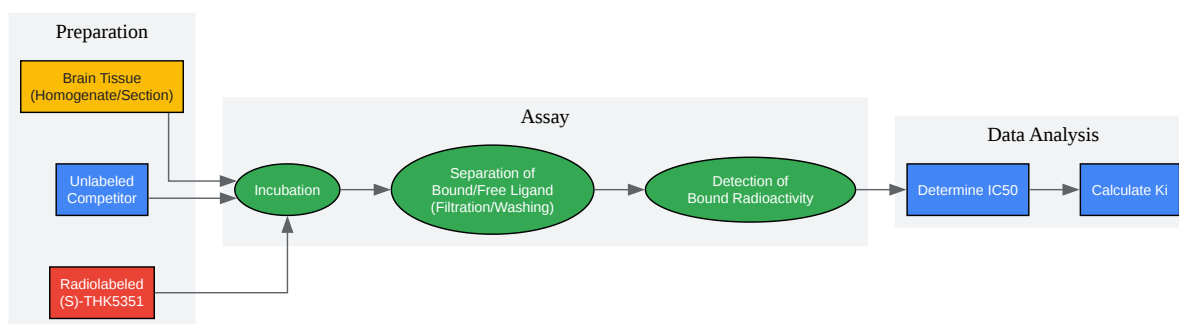
- Frozen human brain sections (10-20  $\mu\text{m}$  thick) from Alzheimer's disease patients and controls, mounted on microscope slides.
- Incubation buffer (e.g., PBS with 0.1% BSA).
- Washing buffers.
- Phosphor imaging plates or autoradiography film.
- Imaging system (e.g., phosphor imager or film developer).
- Image analysis software.

#### Procedure:

- **Pre-incubation:** Pre-incubate the brain sections in incubation buffer to rehydrate the tissue and remove endogenous ligands.
- **Incubation:** Incubate the sections with a fixed concentration of radiolabeled (S)-THK5351 in the absence (for total binding) or presence of increasing concentrations of the unlabeled competitor. To determine non-specific binding, incubate a set of sections with the radioligand and a high concentration of an unlabeled competitor.
- **Washing:** After incubation, wash the sections in ice-cold buffer to remove unbound radioligand. The washing time and temperature are critical for minimizing dissociation of the specifically bound ligand.
- **Drying:** Dry the sections quickly, for example, under a stream of cool air.
- **Exposure:** Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration depending on the radioisotope and its concentration.
- **Imaging and Analysis:** Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions of interest (e.g., temporal cortex, hippocampus, basal ganglia) using image analysis software.
- **Data Interpretation:** Compare the signal intensity in the presence of the competitor to the total binding. A reduction in signal indicates competition for the binding sites. The regional

pattern of displacement can reveal the nature of the binding (e.g., displacement by an MAO-B inhibitor in the basal ganglia points to MAO-B binding).[8]

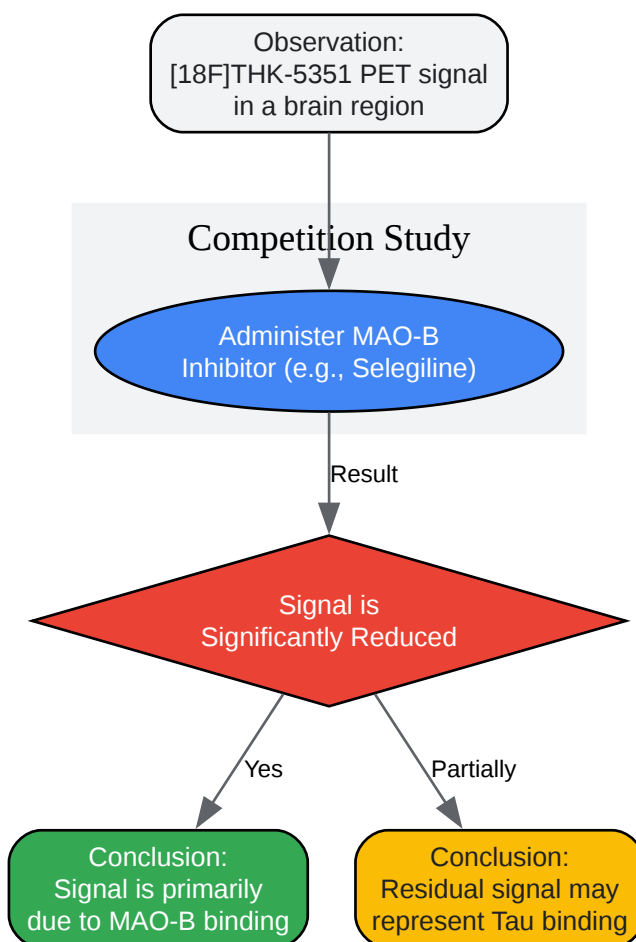
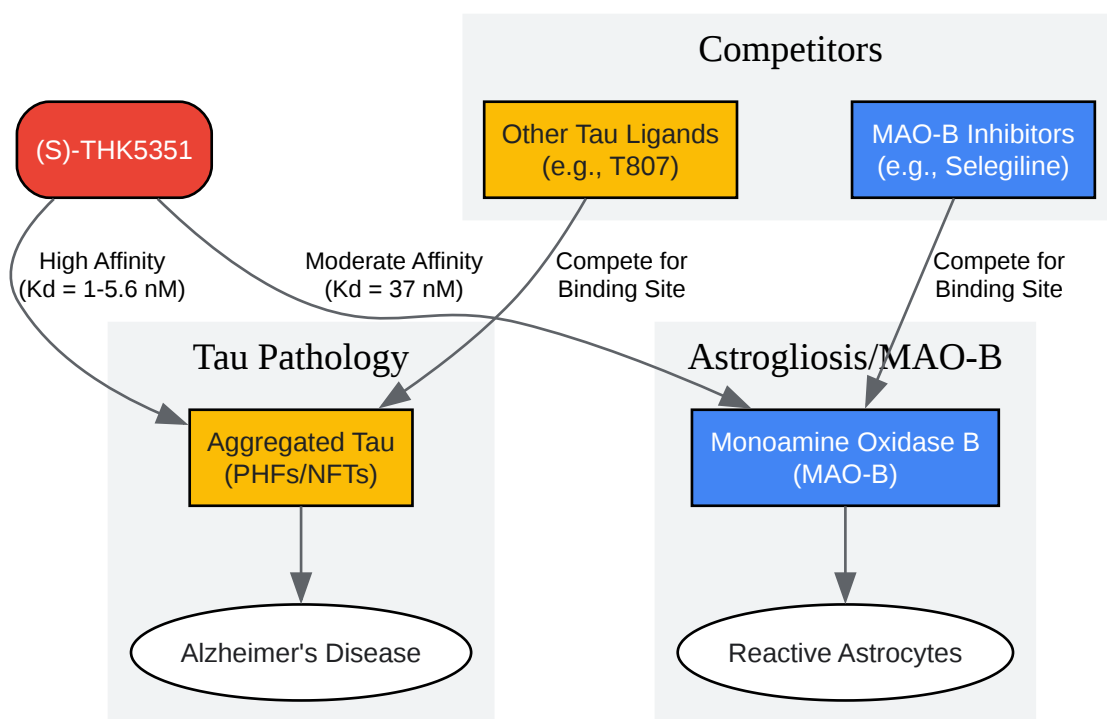
## Visualizations



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Caption: Workflow for a competition binding assay.





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